

Introduction: The Strategic Value of a Halogenated Pyridazine Scaffold

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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carboxylic acid

Cat. No.: B1603509

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3-Chloropyridazine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure is characterized by a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties and hydrogen bonding capabilities. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 4-position creates a versatile scaffold. The chlorine acts as a functional handle for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid provides a key point for amide bond formation, esterification, or salt formation to modulate physicochemical properties like solubility.[1] This dual functionality makes it a valuable starting material for constructing more complex molecules with potential therapeutic applications.[2]

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. The definitive identifier for this compound is its CAS Registry Number.

Chemical Structure and Identifiers

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} Caption: Chemical Structure of **3-Chloropyridazine-4-carboxylic acid**.

Identifier	Value	Source(s)
CAS Number	1023307-42-7	[3][4][5][6]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[3][4][6]
Molecular Weight	158.54 g/mol	[3][5]
Synonyms	3-Chloro-4-pyridazinecarboxylic acid	[6]
MDL Number	MFCD13193443	[5][6]

Physicochemical Data

This data is crucial for designing experimental conditions, including reaction setups and purification strategies.

Property	Value	Source(s) & Notes
Appearance	White to off-white solid	(Typical for similar crystalline organic acids)
Purity	≥95%	(Typical specification from commercial suppliers)[5]
Storage Conditions	Inert atmosphere, 2-8°C	[5]
Solubility	Soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water.	(Inferred from structure and general properties of carboxylic acids)

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The carboxylic acid proton will appear as a broad singlet significantly downfield (>10 ppm), which is exchangeable with D_2O . The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine, nitrogen, and carboxylic acid groups.
- ^{13}C NMR: The spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 160-185 ppm range.^[7] The four carbons of the pyridazine ring will resonate in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Functional Group	Expected Absorption Range (cm^{-1})	Significance
O-H Stretch (Carboxylic Acid)	3300 - 2500 (very broad)	Confirms the presence of the hydrogen-bonded carboxylic acid dimer. ^[8]
C-H Stretch (Aromatic)	3100 - 3000	Indicates the C-H bonds on the pyridazine ring. ^[9]
C=O Stretch (Carboxylic Acid)	1725 - 1700 (strong)	A strong, sharp peak characteristic of the carbonyl group. ^{[7][8]}
C=N and C=C Stretches (Aromatic Ring)	1600 - 1450	Multiple bands confirming the heterocyclic aromatic core.

A Plausible Synthetic Pathway and Protocol

While multiple synthetic routes may exist, a common and logical approach for preparing pyridazine carboxylic acids involves the oxidation of an alkyl-substituted precursor. This

strategy leverages readily available starting materials. A patent for a structurally related isomer outlines a similar process, which we adapt here as a representative example.[\[10\]](#)

Retrosynthetic Analysis and Workflow

The synthesis hinges on the selective oxidation of a methyl group at the 4-position of a 3-chloro-4-methylpyridazine precursor. This precursor can, in turn, be derived from the corresponding pyridazinone.

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} Caption: Workflow for the synthesis of the target compound via oxidation.

Experimental Protocol: Oxidation of 3-Chloro-4-methylpyridazine

This protocol is a generalized procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Reaction Setup

- To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-4-methylpyridazine (1.0 eq) and a suitable solvent such as sulfuric acid or a mixture of water and pyridine.
- Cool the mixture in an ice-water bath to 0-5 °C.

Causality: The use of a strong acid like H_2SO_4 can protonate the pyridazine ring, increasing its stability towards the strong oxidizing conditions. Cooling is essential to control the exothermic nature of the oxidation reaction.

Step 2: Addition of Oxidant

- Prepare a solution or slurry of a strong oxidizing agent, such as potassium permanganate (KMnO_4 , ~3-4 eq), in water.

- Add the oxidant solution dropwise to the cooled reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

Causality: Potassium permanganate is a powerful oxidant capable of converting an alkyl side chain to a carboxylic acid. Slow, controlled addition is critical to prevent a runaway reaction and ensure selectivity.

Step 3: Reaction and Monitoring

- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
- The reaction progress can be monitored by the disappearance of the starting material spot and the appearance of a more polar product spot on a TLC plate.

Step 4: Workup and Quenching

- Cool the reaction mixture back to 0-5 °C.
- Carefully quench the excess oxidant by the slow addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color of permanganate disappears and the brown manganese dioxide precipitate forms.

Causality: Quenching is a critical safety step to neutralize the reactive oxidant before product isolation.

Step 5: Isolation and Purification

- Filter the mixture to remove the manganese dioxide solids.
- Adjust the pH of the filtrate to acidic (pH 2-3) using concentrated HCl. The product should precipitate out of the aqueous solution.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **3-Chloropyridazine-4-carboxylic acid**.

Applications in Medicinal Chemistry

The structural motifs within **3-Chloropyridazine-4-carboxylic acid** make it a highly strategic building block in drug discovery programs.

Role as a Bioisostere and Scaffold

The pyridazine ring is a common bioisostere for other aromatic systems, like phenyl or pyridine rings. Its two nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as enzymes and receptors. The carboxylic acid group is one of the most important functional groups in pharmaceuticals, often responsible for binding to key residues in a target's active site or for imparting necessary water solubility for favorable pharmacokinetics.^[1]^[11]

Vector for Synthetic Elaboration

The true power of this molecule lies in its capacity for diversification. The chlorine and carboxylic acid groups are orthogonal handles for a wide array of chemical transformations.

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} Caption: Synthetic utility as a dual-functional building block.

- **Amide Bond Formation:** The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. This is a cornerstone of modern medicinal chemistry.
- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-deficient pyridazine ring activates the chlorine atom for S_NAr reactions with various nucleophiles, such as amines, thiols, or alkoxides, allowing for the introduction of new substituents at the 3-position.
- **Palladium-Catalyzed Cross-Coupling:** The chloro-substituent can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.^[12]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Identification

Based on available data, **3-Chloropyridazine-4-carboxylic acid** is classified with the following hazards:

GHS Classification	Hazard Statement	Source(s)
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	[13]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	[13]
Serious Eye Damage/Eye Irritation (Category 2A)	H319: Causes serious eye irritation	[13]
Specific target organ toxicity, single exposure (Category 3)	H335: May cause respiratory irritation	[13]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[14\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[\[14\]](#)
 - Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.[\[14\]](#)

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C under an inert atmosphere for long-term stability.[5][14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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